N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a pyrrolidinyl-pyrimidinyl moiety, and an acetamide linkage.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-4-5-9-23)25-12-16(24)20-11-14-6-2-3-7-15(14)19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMHYLCSQPLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinyl Intermediate: This involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine with appropriate reagents under controlled conditions.
Chlorobenzylation: The intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the chlorobenzyl derivative.
Acetamide Formation: Finally, the chlorobenzyl derivative is reacted with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-[(2-chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit significant anticancer properties. For instance, derivatives that inhibit the activity of kinases such as MEK1/2 have shown effectiveness against various cancer cell lines, including acute biphenotypic leukemia and colorectal cancer models . The inhibition of these pathways is crucial for controlling tumor growth and proliferation.
Mechanism of Action
The compound is believed to function through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, it may down-regulate the phosphorylation of key proteins such as ERK1/2, which are pivotal in the MAPK pathway associated with cancer progression .
Neuropharmacology
Cognitive Enhancement
Preliminary studies suggest that compounds with similar structural motifs may enhance cognitive functions by modulating neurotransmitter systems. The presence of a pyrrolidine moiety could contribute to improved synaptic transmission and neuroprotection, making it a candidate for further exploration in treating neurodegenerative diseases .
Anti-inflammatory Properties
Compounds related to this compound have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Inhibitory Activity on Enzymes
Cyclooxygenase Inhibition
Similar compounds have been studied for their potential as cyclooxygenase (COX) inhibitors. These inhibitors are important in pain management and inflammation reduction, suggesting that this compound could have applications in developing new analgesics or anti-inflammatory drugs .
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Researchers are focusing on modifications to enhance potency, selectivity, and reduce side effects through systematic variations in its chemical structure .
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethanamide
- N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)propionamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group, pyrrolidinyl-pyrimidinyl moiety, and acetamide linkage makes it a versatile compound with diverse applications.
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a chlorophenyl group, a pyrrolidine moiety, and a pyrimidine derivative, which contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the pyrimidine synthesis pathway, which is crucial for nucleic acid synthesis in rapidly dividing cells .
- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors, including those involved in cell signaling pathways relevant to cancer progression and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : The compound demonstrates good oral bioavailability in animal models.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Renal excretion is the primary route for elimination, with a half-life that supports once-daily dosing in potential therapeutic applications.
Biological Activity and Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma cells) demonstrated significant inhibition of cell proliferation and migration. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity against these cells .
- Antimicrobial Properties : The compound has shown promising results against several bacterial strains, including E. coli and S. aureus, with IC50 values comparable to standard antibiotics .
- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
